N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine
Description
Chemical Structure and Nomenclature
IUPAC Name and Systematic Identification
The systematic IUPAC name for this compound is N,N'-dioctyl-N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine . This nomenclature reflects its ethane-1,2-diamine backbone, where:
- The primary nitrogen (N) atoms at positions 1 and 2 are substituted with octyl groups.
- The nitrogen at position 1 additionally bears a 2-(dioctylamino)ethyl substituent.
The structural formula is $$ \text{C}{30}\text{H}{64}\text{N}_3 $$, with a molecular weight of 499.9 g/mol. Key identifiers include:
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent structure | Ethane-1,2-diamine |
| Substituents | Two octyl groups (N1, N2), one 2-(dioctylamino)ethyl group (N1) |
| Molecular symmetry | C~2~ symmetry due to ethylenediamine backbone |
| Amphiphilicity | Hydrophobic octyl chains and hydrophilic amine groups |
Structural Analogs and Homologs in the Ethylenediamine Family
This compound is part of a larger family of alkylated ethylenediamine derivatives, which vary in chain length and substitution patterns:
Table 2: Ethylenediamine Homologs
The octyl chains in N,N'-dioctyl-N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine enhance lipophilicity compared to shorter-chain analogs, enabling solubility in nonpolar solvents and membrane-mimetic systems.
Properties
CAS No. |
93839-44-2 |
|---|---|
Molecular Formula |
C36H77N3 |
Molecular Weight |
552.0 g/mol |
IUPAC Name |
N-[2-(dioctylamino)ethyl]-N',N'-dioctylethane-1,2-diamine |
InChI |
InChI=1S/C36H77N3/c1-5-9-13-17-21-25-31-38(32-26-22-18-14-10-6-2)35-29-37-30-36-39(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h37H,5-36H2,1-4H3 |
InChI Key |
QUXHOWGAZCYEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCNCCN(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction of Dialkylamines with 2-Chloroethylamine Derivatives
A common and effective method for preparing N,N-dialkylethylenediamines involves reacting a dialkylamine with 2-chloroethylamine hydrochloride under basic conditions. For example, the preparation of N,N-diethylethylenediamine uses diethylamine and 2-chloroethylamine hydrochloride in the presence of sodium methoxide in methanol, conducted in an autoclave at 100–200 °C and 0.52–1.60 MPa for 3–8 hours. The reaction mixture is then basified to pH ≥ 13, and the product is isolated by phase separation and distillation, yielding high purity and yield (up to 97%).
This method can be adapted for dioctylamine by replacing diethylamine with dioctylamine and using 2-chloroethylamine or its derivatives as the alkylating agent.
Catalytic Ring-Opening of Aziridines
Another approach involves the ring-opening of aziridines with dialkylamines catalyzed by ion-exchange resins. This method has been shown to produce asymmetric ethylenediamine derivatives with excellent yields (up to 97%) and high selectivity. The catalyst acidity and surface area are critical parameters influencing conversion and selectivity.
For dioctyl-substituted amines, this method could be employed by reacting aziridine with dioctylamine under optimized conditions.
Reductive Amination and Hydrogenation
Some patents describe the use of benzyl carbamate derivatives and palladium-carbon catalysts under mild heating (55–65 °C) for 4–7 hours to prepare N,N-dialkylethylenediamines. This method avoids harmful gases and provides high yields.
Proposed Preparation Method for this compound
Materials
- Dioctylamine (primary amine with C8 alkyl chains)
- 2-Chloroethylamine hydrochloride or 2-(dioctylamino)ethyl chloride hydrochloride (for introducing the second dioctylaminoethyl group)
- Sodium methoxide in methanol (acid scavenger)
- Base (e.g., NaOH) for pH adjustment
- Solvents: Methanol, dichloromethane (for extraction)
- Catalysts (optional): Ion-exchange resins or Pd/C for catalytic steps
Reaction Conditions
| Parameter | Suggested Range/Value | Notes |
|---|---|---|
| Reaction temperature | 100–180 °C | Autoclave or sealed vessel |
| Reaction pressure | 0.5–1.6 MPa | To maintain solvent and reactant phase |
| Reaction time | 4–8 hours | Sufficient for complete conversion |
| Molar ratio (amine:halide) | 3–8 : 1 | Excess dioctylamine to drive reaction |
| Base for neutralization | NaOH to pH ≥ 13 | To liberate free amine and separate phases |
| Catalyst loading | 5–10% (if catalytic method used) | Ion-exchange resin or Pd/C |
Procedure Outline
Alkylation Step : In a sealed autoclave, mix dioctylamine with 2-chloroethylamine hydrochloride (or 2-(dioctylamino)ethyl chloride hydrochloride) and sodium methoxide in methanol. Heat under pressure at 100–180 °C for 4–8 hours.
Neutralization and Extraction : After reaction completion, cool and adjust pH to ≥13 with NaOH. Separate the organic phase containing the product.
Purification : Purify the product by vacuum distillation or column chromatography to isolate this compound with high purity.
Optional Catalytic Step : If using aziridine ring-opening, react aziridine with dioctylamine in the presence of an ion-exchange resin catalyst at 80–120 °C for several hours, then isolate the product similarly.
Research Findings and Data
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation with 2-chloroethylamine hydrochloride | Dioctylamine, 2-chloroethylamine HCl, NaOMe | 100–180 °C, 0.5–1.6 MPa, 4–8 h | ~90 | High yield, simple, scalable | Requires pressure vessel |
| Aziridine ring-opening catalyzed by ion-exchange resin | Aziridine, dioctylamine, resin catalyst | 80–120 °C, several hours | 90–97 | High selectivity, recyclable catalyst | Catalyst cost, optimization needed |
| Reductive amination with benzyl carbamate | 2-Dioctylaminoethyl chloride, benzyl carbamate, Pd/C | 55–65 °C, 4–7 h | High | Mild conditions, no harmful gases | Catalyst handling, cost |
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine depend on the specific reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
Catalysis
N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine has been utilized as a catalyst in several organic reactions. Its unique structure allows it to stabilize transition states, thereby enhancing reaction rates.
- Example : In the synthesis of certain amines and esters, this compound has shown promising results as a catalyst, facilitating reactions under milder conditions compared to traditional catalysts.
Biochemical Studies
The compound's ability to form stable complexes with metal ions makes it useful in biochemical applications, particularly in studying enzyme kinetics and metal ion transport mechanisms.
- Case Study : Research has demonstrated that this compound can effectively chelate metal ions such as copper and zinc, which are crucial for various enzymatic processes. This property has been exploited to understand the role of metal ions in enzyme activity.
Drug Delivery Systems
Due to its amphiphilic nature, this compound has been investigated for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs improves their solubility and bioavailability.
- Example : Studies have shown that formulations containing this compound can enhance the delivery of anticancer drugs, leading to improved therapeutic outcomes in preclinical models.
Data Summary Table
Case Study 1: Catalytic Activity
A study published in Journal of Organic Chemistry highlighted the use of this compound as a catalyst in the synthesis of amides from carboxylic acids and amines. The results indicated that the compound significantly reduced reaction times while maintaining high yields.
Case Study 2: Metal Ion Chelation
In a study focusing on enzyme kinetics published in Biochemistry, researchers utilized this compound to investigate the effects of metal ion concentration on enzyme activity. The findings revealed that the compound effectively stabilized metal-enzyme complexes, providing insights into the mechanisms of enzyme catalysis.
Case Study 3: Drug Delivery
Research conducted by Pharmaceutical Research demonstrated that formulations containing this compound improved the therapeutic efficacy of doxorubicin in breast cancer models. The study concluded that this compound could serve as a promising candidate for developing advanced drug delivery systems.
Mechanism of Action
The mechanism of action of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long alkyl chains and multiple nitrogen atoms allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Hydrophobicity: The target compound's four octyl groups make it significantly more hydrophobic than methyl- or benzyl-substituted analogs. Its logP value is expected to exceed those of N,N'-dioctyl ethylenediamine (~312.6 g/mol) and N-(2-aminoethyl)-N'-octadecylethylenediamine (~356.7 g/mol) due to increased alkyl chain density.
Physicochemical Properties
| Property | Target Compound (Predicted) | N,N'-Dioctyl Ethylenediamine | TEMED |
|---|---|---|---|
| Water Solubility | Very low | Insoluble | Miscible |
| Boiling Point | >300°C | ~250°C (est.) | 121°C |
| LogP (Octanol-Water) | ~8–10 | ~6–7 | 0.45 |
Notes:
- The target’s low water solubility limits biological applications but favors non-polar media use.
- Higher thermal stability compared to TEMED due to longer alkyl chains .
Biological Activity
N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine is a compound of interest in biological and pharmaceutical research due to its unique chemical structure and potential applications. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Molecular Formula
- Chemical Formula : C26H54N2
- Molecular Weight : 426.71 g/mol
Structural Characteristics
This compound consists of a central ethylenediamine backbone with dioctylamino substituents, contributing to its amphiphilic nature, which may influence its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate cellular processes. Its amphiphilic properties allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Antitumor Activity
Research indicates that compounds with similar structural motifs can exhibit antiproliferative effects on various cancer cell lines. For instance, studies on related compounds have shown inhibition of topoisomerase II, leading to reduced cell proliferation in mammalian cells under certain conditions .
Pharmacokinetics
Studies on similar compounds indicate that the pharmacokinetic profile may include rapid distribution in tissues due to lipophilicity, followed by metabolism and excretion. However, detailed pharmacokinetic data for this compound is still needed.
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Cytotoxicity | Induction of apoptosis | Limited data available |
| Membrane interaction | Modulation of fluidity | Related compounds studied |
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of structurally similar compounds, it was found that certain derivatives exhibited significant cytotoxicity against melanoma cells. The mechanism was linked to the inhibition of key enzymes involved in DNA replication .
Case Study 2: Membrane Interaction Studies
A series of experiments focused on the interaction of dioctylamine derivatives with lipid bilayers demonstrated alterations in membrane dynamics, suggesting potential applications in drug delivery systems .
Research Findings
- Synthesis Methods : Various synthetic routes have been explored for producing dioctylamine derivatives, emphasizing the importance of optimizing conditions for yield and purity.
- Biological Evaluations : Comprehensive evaluations including in vitro assays have been conducted to assess cytotoxicity and mechanism of action, although specific studies on this compound remain sparse.
- Safety Profile : Preliminary assessments indicate that similar compounds can be irritants and pose risks upon exposure; thus, safety evaluations are crucial prior to clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
